4-Fluorophenethyl alcohol

Description

The exact mass of the compound 4-Fluorophenethyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluorophenethyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorophenethyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUVGXCUHWKQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226812 | |

| Record name | 4-Fluorophenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7589-27-7 | |

| Record name | 4-Fluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7589-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007589277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorophenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenethylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LO8D3EB0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery

An In-depth Technical Guide to the Physical Properties of 4-Fluorophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. The strategic incorporation of this highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to target proteins. These beneficial modifications have resulted in a significant number of fluorinated compounds among newly approved drugs. 4-Fluorophenethyl alcohol serves as a valuable building block in this context, providing a versatile platform for the synthesis of more complex fluorinated molecules. A thorough understanding of its physical properties is therefore paramount for its effective utilization in research and development. This guide offers a comprehensive overview of the key physical characteristics of 4-Fluorophenethyl alcohol, supported by experimental protocols and contextual insights relevant to the drug development professional.

Molecular Structure and Identification

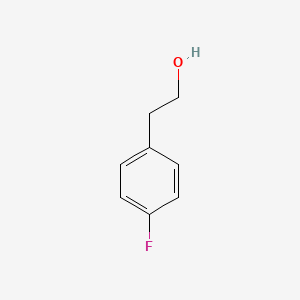

A clear identification of a chemical entity is the foundation of any scientific investigation. 4-Fluorophenethyl alcohol, also known as 2-(4-fluorophenyl)ethanol, is an aromatic alcohol characterized by a fluorine atom at the para position of the phenyl ring.

Caption: Workflow for Physical Property Characterization

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a calibrated graduated cylinder and a balance.

Methodology:

-

Mass of Empty Container: Accurately weigh a clean, dry pycnometer or a 10 mL graduated cylinder.

-

Volume of Liquid: Fill the container with a known volume of 4-Fluorophenethyl alcohol. For a graduated cylinder, read the volume at the bottom of the meniscus.

-

Mass of Filled Container: Weigh the container with the liquid.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid)

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by distillation.

Methodology (Micro-Boiling Point):

-

Sample Preparation: Place a small amount of 4-Fluorophenethyl alcohol into a small test tube.

-

Capillary Tube: Invert a sealed-end capillary tube and place it into the test tube.

-

Heating: Heat the test tube in a suitable heating bath (e.g., silicone oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point: The boiling point is the temperature at which the liquid begins to enter the capillary tube after the heat source is removed and the bubbling ceases.

Determination of Refractive Index

The refractive index is measured using a refractometer.

Methodology:

-

Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of 4-Fluorophenethyl alcohol to the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize (typically 20 °C).

-

Reading: Read the refractive index from the instrument's scale.

Applications in Drug Development

While specific examples of marketed drugs directly synthesized from 4-Fluorophenethyl alcohol are not prominently featured in publicly accessible literature, its structural motif is of significant interest in medicinal chemistry. As a fluorinated building block, it can be utilized in the synthesis of various drug candidates. For instance, related fluorophenyl structures are key components in drugs like the antidepressant Escitalopram [1]and the antiemetic Aprepitant .[2] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). 4-Fluorophenethyl alcohol can be a starting material for the synthesis of more complex intermediates used in the construction of these and other therapeutic agents.

Conclusion

4-Fluorophenethyl alcohol is a valuable chemical intermediate with a well-defined set of physical properties that are crucial for its application in research and drug development. This guide has provided a comprehensive overview of its key characteristics, from its molecular structure and core physical data to its spectroscopic signature and safety considerations. The outlined experimental protocols offer a framework for the in-house verification and determination of these properties, ensuring data integrity and facilitating the seamless integration of this important building block into synthetic and formulation workflows. As the strategic use of fluorine in medicinal chemistry continues to expand, a thorough understanding of the physical properties of foundational fluorinated reagents like 4-Fluorophenethyl alcohol will remain indispensable for the advancement of pharmaceutical sciences.

References

-

Chemsrc. (2025). 2-(4-Fluorophenyl)ethanol. Retrieved January 11, 2026, from [Link]

-

AstaTech, Inc. (n.d.). 4-Fluorophenethyl Alcohol SDS. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). 2-(4-Fluorophenyl)ethanol. Retrieved January 11, 2026, from [Link]

-

Combi-Blocks, Inc. (n.d.). 4-fluorophenethyl alcohol SDS. Retrieved January 11, 2026, from [Link]

-

Su, W., Ni, F., Zhang, J., Zhu, B., & Li, J. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. Retrieved from [Link]

-

ResearchGate. (2025). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Retrieved January 11, 2026, from [Link]

-

European Patent Office. (2009). Process for the preparation of escitalopram. EP 2017271 A1. Retrieved from [Link]

- Google Patents. (2004). Processes for the preparation of escitalopram and its precursor. WO2004065375A1.

- Google Patents. (2009). Process for the preparation of escitalopram. EP2017271A1.

-

SpectraBase. (n.d.). 2-[(4-Fluorophenyl)methoxy]ethanol. Retrieved January 11, 2026, from [Link]

- Google Patents. (2011). Process for the preparation of Escitalopram. US7939680B2.

-

Fisher Scientific. (n.d.). 2-(4-Fluorophenyl)ethanol, 97%. Retrieved January 11, 2026, from [Link]

-

Chem-Impex. (n.d.). 2-(4-fluorophényl)éthanol. Retrieved January 11, 2026, from [Link]

- Google Patents. (2012). Preparation of aprepitant. US8133994B2.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Google Patents. (2011). Preparation of Escitalopram, Its Salts and Intermediates. US20110092719A1.

- Google Patents. (2010). Process for the preparation of aprepitant. US20100004242A1.

-

GSRS. (n.d.). 4-FLUOROPHENETHYL ALCOHOL. Retrieved January 11, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved January 11, 2026, from [Link]

- Google Patents. (2016). An improved process for the preparation of aprepitant. US20160031867A1.

-

Rocha, L. C., et al. (n.d.). Supplementary Information. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 4-Fluorophenethyl alcohol. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. Retrieved January 11, 2026, from [Link]

- Google Patents. (2013). Aprepitant injectable formulations. WO2013177501A2.

- Google Patents. (2013). Nanostructured aprepitant compositions, process for the preparation thereof and pharmaceutical compositions containing them. US20130209521A1.

-

Wikipedia. (n.d.). Aprepitant. Retrieved January 11, 2026, from [Link]

Sources

4-Fluorophenethyl alcohol chemical structure and IUPAC name

An In-Depth Technical Guide to 4-Fluorophenethyl Alcohol for Advanced Research Applications

Introduction

4-Fluorophenethyl alcohol, a halogenated aromatic compound, serves as a pivotal building block in the landscape of modern chemical synthesis. Its unique combination of a reactive primary alcohol and an electronically modified aromatic ring, due to the presence of a fluorine atom, makes it a versatile precursor in medicinal chemistry, materials science, and agrochemical development. The strategic placement of the fluorine atom at the para-position significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions, properties that are highly sought after in the design of novel bioactive molecules. This guide provides an in-depth analysis of its core chemical attributes, spectroscopic signature, synthesis, applications, and safety protocols, tailored for researchers and drug development professionals.

Core Molecular Attributes

A foundational understanding of 4-Fluorophenethyl alcohol begins with its precise chemical identity and physical characteristics.

Chemical Structure and Nomenclature

The molecule consists of a phenethyl alcohol core where the phenyl ring is substituted with a fluorine atom at the para (4-position). This structure is achiral[1].

Sources

Synonyms for 2-(4-fluorophenyl)ethanol

An In-depth Technical Guide to 2-(4-Fluorophenyl)ethanol: Synthesis, Characterization, and Applications

Abstract

This technical guide offers a comprehensive overview of 2-(4-fluorophenyl)ethanol (CAS 7589-27-7), a pivotal fluorinated building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, synthesis, and applications. We will explore the causality behind synthetic choices, detail self-validating analytical protocols, and ground all claims in authoritative references. The guide includes detailed methodologies for synthesis and characterization, quantitative data summaries, and workflow diagrams to furnish a practical and robust resource for laboratory applications.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of all scientific research. 2-(4-fluorophenyl)ethanol is known by several synonyms across various databases and commercial suppliers. Understanding these alternative names is crucial for conducting thorough literature searches and for procurement.

The compound's identity is unequivocally established by its CAS (Chemical Abstracts Service) Registry Number, which is unique to this specific substance.

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-fluorophenyl)ethanol | [1][2] |

| CAS Number | 7589-27-7 | [1][3] |

| EC Number | 231-499-5 | [1] |

| PubChem CID | 82068 | [1][4] |

| Synonym | 4-Fluorophenethyl alcohol | [1][3] |

| Synonym | p-Fluorophenethyl alcohol | [1] |

| Synonym | Benzeneethanol, 4-fluoro- | [1] |

| Synonym | 1-Fluoro-4-(2-hydroxyethyl)benzene | [5] |

| Molecular Formula | C₈H₉FO | [1][2][4] |

| InChI Key | MWUVGXCUHWKQJE-UHFFFAOYSA-N |[1][2] |

Physicochemical Properties

The physical and chemical properties of 2-(4-fluorophenyl)ethanol dictate its handling, reaction conditions, and purification methods. The presence of the fluorine atom and the hydroxyl group imparts a unique combination of lipophilic and hydrophilic characteristics.[3]

Table 2: Key Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 140.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Density | ~1.121 g/mL at 25 °C | |

| Boiling Point | ~213-220 °C at 760 mmHg | [3][6] |

| 118 °C at 20 mmHg | [4] | |

| Refractive Index (n20/D) | ~1.507 - 1.510 | [2][4] |

| Flash Point | 86 °C (186.8 °F) - closed cup |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. |[3] |

Synthesis Methodology: Reduction of 4-Fluorophenylacetic Acid

A common and reliable method for preparing 2-(4-fluorophenyl)ethanol is the reduction of the corresponding carboxylic acid, 4-fluorophenylacetic acid. This route is favored for its high yield and the relative accessibility of the starting material.

Rationale for Method Selection

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective, a milder and often safer alternative involves the use of sodium borohydride (NaBH₄) in the presence of a Lewis acid or an activating agent. For this guide, we will detail a conceptual protocol based on the well-established sodium borohydride/iodine system, which generates diborane in situ as the active reducing species. This method avoids the handling of highly pyrophoric reagents like LiAlH₄ while still achieving efficient reduction.

Experimental Protocol

Objective: To synthesize 2-(4-fluorophenyl)ethanol via the reduction of 4-fluorophenylacetic acid.

Materials:

-

4-Fluorophenylacetic acid (1.0 eq)

-

Sodium borohydride (NaBH₄) (3.0 eq)

-

Iodine (I₂) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 4-fluorophenylacetic acid (1.0 eq) and anhydrous THF. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Add sodium borohydride (3.0 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Diborane Generation: Prepare a solution of iodine (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes. Vigorous hydrogen evolution will be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the iodine solution has been added, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[7]

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol to destroy any excess reducing agent.

-

Work-up: Concentrate the mixture under reduced pressure to remove the bulk of the THF. Add water and 1 M HCl to adjust the pH to ~2.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[8]

-

Purification: Purify the crude 2-(4-fluorophenyl)ethanol by vacuum distillation or column chromatography on silica gel to obtain the final product.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(4-fluorophenyl)ethanol.

Analytical and Spectroscopic Characterization

Structural verification and purity assessment are non-negotiable for any chemical intermediate intended for further use, especially in drug development. A combination of spectroscopic techniques provides a comprehensive characterization of 2-(4-fluorophenyl)ethanol.

Methodologies and Expected Data

A standard analytical workflow involves Infrared (IR) Spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) to elucidate the carbon-hydrogen framework, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.[9][10]

Table 3: Summary of Spectroscopic Data (Predicted)

| Technique | Feature | Expected Value/Observation | Rationale |

|---|---|---|---|

| IR Spectroscopy | O-H Stretch | ~3200-3600 cm⁻¹ (broad) | Characteristic of an alcohol's hydroxyl group.[9] |

| C-H Stretch (Aromatic) | ~3010-3100 cm⁻¹ | C-H bonds on the phenyl ring.[9] | |

| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | C-H bonds of the ethyl chain.[9] | |

| C=C Stretch (Aromatic) | ~1500-1600 cm⁻¹ | Phenyl ring stretching vibrations.[9] | |

| C-F Stretch | ~1150-1250 cm⁻¹ | Strong absorption due to the carbon-fluorine bond. | |

| C-O Stretch | ~1000-1075 cm⁻¹ | Primary alcohol C-O bond.[9] | |

| ¹H NMR | -OH | ~1.5-2.5 ppm (broad singlet) | Exchangeable proton of the hydroxyl group. |

| -CH₂- (benzylic) | ~2.8 ppm (triplet) | Methylene group adjacent to the phenyl ring. | |

| -CH₂- (alpha to OH) | ~3.8 ppm (triplet) | Methylene group adjacent to the hydroxyl group. | |

| Aromatic H | ~7.0-7.3 ppm (multiplets) | Protons on the fluorinated phenyl ring. | |

| ¹³C NMR | Aliphatic Carbons | ~38 ppm, ~62 ppm | Two distinct signals for the ethyl chain carbons. |

| Aromatic Carbons | ~115-165 ppm | Four signals expected due to symmetry, with C-F coupling. | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 140 | Corresponds to the molecular weight C₈H₉FO.[1] |

| | Major Fragment | m/z = 109 | Loss of CH₂OH (mass 31), corresponds to the fluorobenzyl cation. |

General Analytical Workflow

Caption: Workflow for Spectroscopic Data Analysis.

Applications in Research and Drug Development

2-(4-fluorophenyl)ethanol is not an end-product but a valuable intermediate. Its utility stems from the strategic placement of the fluorine atom and the reactive hydroxyl group.

-

Pharmaceutical Development: The compound is a key building block in the synthesis of more complex, biologically active molecules.[4] The fluorine substituent is particularly important in medicinal chemistry as it can enhance metabolic stability, improve binding affinity, and increase the bioavailability of drug candidates.[3][4] It serves as an intermediate for various pharmaceuticals, including those targeting neurological disorders, as well as analgesics and anti-inflammatory medications.[3][4]

-

Agrochemicals: It is used in the formulation of pesticides and herbicides, where the fluorophenyl moiety contributes to the efficacy and stability of the final product.[3][4]

-

Material Science: The compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(4-fluorophenyl)ethanol presents several hazards.

-

Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1] Some classifications also indicate it may be harmful if swallowed (H302), harmful in contact with skin (H312), and may cause respiratory irritation (H335).[1]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves and eye shields, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(4-fluorophenyl)ethanol is a versatile and valuable chemical intermediate with a well-defined physicochemical profile. Its straightforward synthesis and the strategic importance of its fluorinated structure make it a staple in diverse research and development fields, most notably in the creation of novel pharmaceuticals and agrochemicals. The methodologies and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this important building block in their work.

References

- Vertex AI Search. Buy 2-(4-Fluorophenyl)ethanol | Best Quality | CAS: 7589-27-7.

- Chem-Impex. 2-(4-Fluorophenyl)ethanol.

- Sigma-Aldrich. 4-Fluorophenethyl alcohol - 2-(4-Fluorophenyl)ethanol.

- PubChem. 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068.

- Sigma-Aldrich. 4-Fluorophenethyl alcohol 97 7589-27-7.

- Thermo Fisher Scientific. 2-(4-Fluorophenyl)ethanol, 97% 25 g | Buy Online | Thermo Scientific Chemicals.

- Safety Glasses Website. 2-(4-FLUOROPHENYL)ETHANOL 25G ,Each.

- Chemsrc. 2-(4-Fluorophenyl)ethanol | CAS#:7589-27-7.

- BenchChem. Spectroscopic Data Analysis of 2-(4-Chlorophenyl)ethanol: An In-depth Technical Guide.

- BenchChem. Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.

- BenchChem. 2-(4-Chlorophenyl)ethanol: A Comprehensive Technical Guide for Organic Synthesis.

- University Course Material. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)ethanol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(4-FLUOROPHENYL)ETHANOL 25G ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 6. 2-(4-Fluorophenyl)ethanol | CAS#:7589-27-7 | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lehigh.edu [lehigh.edu]

4-Fluorophenethyl alcohol molecular weight and formula

An In-Depth Technical Guide to 4-Fluorophenethyl Alcohol for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-Fluorophenethyl alcohol (4-FPE), a critical fluorinated building block in modern medicinal chemistry and synthetic applications. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic specifications to deliver field-proven insights, elucidating the rationale behind its application and providing validated protocols for its use.

Core Molecular & Physicochemical Profile

4-Fluorophenethyl alcohol is a phenylethanol derivative characterized by the strategic placement of a fluorine atom on the para-position of the benzene ring. This single atomic substitution profoundly influences the molecule's electronic properties, metabolic stability, and binding interactions, making it a valuable synthon in drug discovery.

The fundamental molecular identifiers for 4-Fluorophenethyl alcohol are:

-

Molecular Formula: C₈H₉FO[1]

-

Linear Formula: FC₆H₄CH₂CH₂OH[2]

-

Molecular Weight: 140.16 g/mol [1]

-

CAS Number: 7589-27-7[1]

-

Synonyms: 2-(4-Fluorophenyl)ethanol, p-Fluorophenethyl alcohol[1]

Quantitative Physicochemical Data

The following table summarizes the key physical properties of 4-Fluorophenethyl alcohol, which are essential for experimental design, including reaction setup, solvent selection, and purification procedures.

| Property | Value | Source(s) |

| Appearance | Colorless Liquid | N/A (General Observation) |

| Density | 1.121 g/mL at 25 °C | [2][3] |

| Boiling Point | 110 °C at 20 mmHg | [3] |

| Refractive Index (n20/D) | 1.507 | [3] |

| Flash Point | 86 °C (186.8 °F) - Closed Cup | [2] |

The Strategic Role of Fluorination in Drug Development

The deliberate incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. The fluorine atom in 4-FPE is not merely a placeholder for hydrogen; it is a functional group that imparts specific, advantageous properties.

Expertise & Causality:

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol). When placed at a site susceptible to metabolic oxidation by Cytochrome P450 enzymes (a common pathway for drug metabolism), the fluorine atom acts as a "metabolic shield," preventing hydroxylation. This increases the compound's half-life and bioavailability.

-

Enhanced Membrane Permeability: Fluorine is highly electronegative yet minimally polarizable. Substituting a hydrogen atom with fluorine can increase the lipophilicity of a molecule (measured by logP), which often enhances its ability to cross biological membranes, a critical step for reaching its intended target.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This modulation can be exploited to optimize a drug's solubility profile or its interaction with a target receptor at physiological pH.

-

Conformational Control & Binding Affinity: Fluorine's small van der Waals radius allows it to function as a "super-hydrogen," but its electronegativity can lead to unique intramolecular and intermolecular interactions (e.g., orthogonal multipolar C-F---C=O interactions). These can lock the molecule into a specific, biologically active conformation, thereby increasing its binding affinity and selectivity for its target.

The use of 4-FPE as a building block allows researchers to seamlessly introduce these benefits into a lead compound.[4]

Synthesis Protocol: Reduction of 4-Fluorophenylacetic Acid

A common and reliable method for the laboratory-scale synthesis of 4-Fluorophenethyl alcohol is the reduction of the corresponding carboxylic acid, 4-Fluorophenylacetic acid. The following protocol is based on established reduction methodologies using a sodium borohydride-iodine system, which is a safer and more convenient alternative to metal hydrides like LiAlH₄.[5]

Trustworthiness & Self-Validation: This protocol is inherently self-validating. The progress of the reaction can be monitored via Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (the acid) and the appearance of the product (the alcohol). The final product's identity and purity are confirmed through standard analytical techniques like NMR and IR spectroscopy.

Materials & Reagents

-

4-Fluorophenylacetic acid

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous Sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium chloride (NaCl) solution (brine)

-

Ethyl acetate

-

Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Step-by-Step Experimental Procedure

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Fluorophenylacetic acid (1 equivalent).

-

Dissolution: Add anhydrous THF to the flask to dissolve the acid completely. The typical concentration is 0.5 M.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (2-3 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

-

Initiation of Reduction: While maintaining the temperature at 0 °C, prepare a solution of iodine (1-1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture over 30-45 minutes. A vigorous evolution of hydrogen may be observed as the active reducing agent (diborane) is formed in situ.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 65 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup - Quenching: Cool the reaction mixture back to 0 °C. Cautiously add deionized water dropwise to quench any unreacted reducing agent.

-

Workup - Iodine Removal: Add 10% aqueous sodium thiosulfate solution until the brown color of the iodine is completely discharged.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated NaHCO₃ solution, deionized water, and finally, brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-Fluorophenethyl alcohol.

Synthesis Workflow Diagram

The logical flow of the synthesis protocol is visualized below.

Caption: Synthesis of 4-FPE via reduction of 4-Fluorophenylacetic acid.

Safety, Handling, and Storage

Authoritative safety data is crucial for proper laboratory practice. Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.

-

Hazard Identification: Causes skin and serious eye irritation.[1] May be harmful if swallowed or in contact with skin.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2] Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] It is classified as a combustible liquid.[2]

References

-

Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved from [Link]

- Google Patents. (n.d.).CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.

-

PubChem. (n.d.). 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068. Retrieved from [Link]

- Google Patents. (n.d.).CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.

Sources

- 1. 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorophenethyl alcohol 97 7589-27-7 [sigmaaldrich.com]

- 3. 4-Fluorophenethyl alcohol CAS#: 7589-27-7 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

A Spectroscopic Guide to 4-Fluorophenethyl Alcohol: Structure, Characterization, and Methodologies

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 4-Fluorophenethyl alcohol (CAS 7589-27-7), a key intermediate in pharmaceutical synthesis and a valuable building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond data presentation, this guide emphasizes the rationale behind experimental choices and provides robust, self-validating protocols for data acquisition, ensuring technical accuracy and reproducibility.

Introduction: The Chemical Significance of 4-Fluorophenethyl Alcohol

4-Fluorophenethyl alcohol, also known as 2-(4-fluorophenyl)ethanol, is an aromatic alcohol distinguished by a fluorine atom at the para position of the benzene ring. Its molecular formula is C₈H₉FO, and it has a molecular weight of approximately 140.15 g/mol .[1][2] The introduction of fluorine into organic molecules is a critical strategy in drug development, often used to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. Consequently, the unambiguous structural confirmation of fluorinated intermediates like 4-Fluorophenethyl alcohol is paramount.

This guide serves as a comprehensive resource for the spectroscopic characterization of this compound, providing the foundational data necessary for quality control, reaction monitoring, and structural verification in a research and development setting.

Molecular Structure and Spectroscopic Correlation

The structural features of 4-Fluorophenethyl alcohol—a para-substituted benzene ring, an ethyl linker, and a primary alcohol—give rise to a distinct and interpretable set of spectroscopic signals. Understanding the origin of these signals is key to confirming the molecule's identity and purity.

Caption: Molecular structure of 4-Fluorophenethyl alcohol with atom labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-Fluorophenethyl alcohol, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Table 1: ¹H NMR Data for 4-Fluorophenethyl Alcohol (90 MHz, CDCl₃) [3]

| Assigned Protons | Chemical Shift (δ, ppm) | Deduced Multiplicity | Integration |

| Ar-H (meta to F) | ~7.16 | Doublet of Doublets (dd) | 2H |

| Ar-H (ortho to F) | ~6.99 | Doublet of Doublets (dd) | 2H |

| -CH₂-OH | ~1.80 | Singlet (broad) | 1H |

| Ar-CH₂-CH₂ -OH | ~3.80 | Triplet (t) | 2H |

| Ar-CH₂ -CH₂-OH | ~2.82 | Triplet (t) | 2H |

Interpretation and Experimental Rationale:

-

Aromatic Region (δ 6.9-7.2 ppm): The para-substitution pattern creates a symmetrical 'AA'BB' spin system, which often appears as two sets of doublet of doublets.[3] The protons ortho to the electron-donating fluorine atom are shielded and appear upfield (~6.99 ppm), while the protons meta to the fluorine are further downfield (~7.16 ppm).[3]

-

Aliphatic Chain (δ 2.8-3.8 ppm): The two methylene groups (-CH₂-) form a classic ethyl system. The benzylic protons (Ar-CH₂ -) at ~2.82 ppm are deshielded by the aromatic ring and appear as a triplet due to coupling with the adjacent methylene group. The methylene protons attached to the oxygen (-CH₂ -OH) are further deshielded by the electronegative oxygen atom, resonating at ~3.80 ppm and also appearing as a triplet.[3][4]

-

Hydroxyl Proton (δ ~1.80 ppm): The chemical shift of the alcohol proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[4] It typically appears as a broad singlet because its coupling to adjacent protons is often averaged out by rapid chemical exchange.[3][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

Table 2: Predicted ¹³C NMR Data for 4-Fluorophenethyl Alcohol

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |

| C -F | 160-164 (d, ¹JCF ≈ 245 Hz) | Direct attachment to highly electronegative fluorine causes significant deshielding and a large one-bond C-F coupling constant. |

| Ar-C (ipso, attached to ethyl) | ~134 | Quaternary carbon, slightly deshielded by the alkyl substituent. |

| Ar-C H (meta to F) | ~130 (d, ³JCF ≈ 8 Hz) | Aromatic CH carbons typically resonate in this region.[6] A small three-bond coupling to fluorine is expected. |

| Ar-C H (ortho to F) | ~115 (d, ²JCF ≈ 21 Hz) | Shielded by the electron-donating effect of fluorine. A two-bond C-F coupling is characteristic. |

| -C H₂-OH | ~63 | Aliphatic carbon attached to oxygen, significantly deshielded.[4] |

| Ar-C H₂- | ~38 | Benzylic carbon, deshielded relative to a simple alkane but shielded relative to the oxygen-bearing carbon. |

Interpretation and Experimental Rationale: The most notable feature is the large splitting of the C4 signal due to one-bond coupling with the ¹⁹F nucleus (¹JCF), a definitive indicator of a C-F bond. The smaller two- and three-bond couplings (²JCF and ³JCF) on the other aromatic carbons confirm the substitution pattern. The aliphatic carbons at ~63 ppm and ~38 ppm are characteristic of the hydroxyethyl side chain.[4]

NMR Experimental Protocol

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 4-Fluorophenethyl alcohol.[7]

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for non-polar to moderately polar compounds and its residual proton peak at δ 7.26 ppm provides a convenient internal reference.[7]

-

Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[7]

-

-

Instrument Setup and Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent. This step is critical for maintaining a stable magnetic field during acquisition.

-

Shim the magnetic field to optimize its homogeneity across the sample volume, which results in sharp, well-resolved peaks.

-

Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C analysis, acquire a proton-decoupled spectrum to simplify the signals to singlets and improve the signal-to-noise ratio.[8]

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections to ensure accurate peak integration and presentation.

-

Calibrate the chemical shift axis using the residual solvent peak (CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for quickly identifying the presence of key structural motifs.

Table 3: Characteristic IR Absorptions for 4-Fluorophenethyl Alcohol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3550–3200 | O–H Stretch | Alcohol (-OH) | Strong, Broad |

| 3100–3000 | C–H Stretch | Aromatic (=C-H) | Medium |

| 3000–2850 | C–H Stretch | Aliphatic (-C-H) | Medium |

| 1600–1585, 1500-1400 | C=C Stretch | Aromatic Ring | Medium |

| ~1220 | C–F Stretch | Aryl-Fluoride | Strong |

| 1320–1000 | C–O Stretch | Primary Alcohol | Strong |

| 900-675 | C-H Bend (out-of-plane) | p-disubstituted aromatic | Strong |

Interpretation and Experimental Rationale: The IR spectrum of 4-Fluorophenethyl alcohol is dominated by several key features. A very broad and strong absorption in the 3550–3200 cm⁻¹ region is the hallmark of the hydrogen-bonded O-H stretch of the alcohol group.[9] The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the hybrid nature of the molecule.[10] Multiple sharp peaks in the 1600-1400 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[6] A strong absorption around 1220 cm⁻¹ is indicative of the C-F bond, and a strong C-O stretching band will be present in the 1320-1000 cm⁻¹ range.[9] The out-of-plane C-H bending pattern in the 900-675 cm⁻¹ region can further confirm the 1,4- (para) substitution pattern of the aromatic ring.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like 4-Fluorophenethyl alcohol.

Table 4: Key Mass Spectrometry Data (EI) for 4-Fluorophenethyl Alcohol [3]

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 140 | [C₈H₉FO]⁺˙ (Molecular Ion, M⁺˙) | 23.4 |

| 122 | [M - H₂O]⁺˙ | Minor |

| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) | 100 (Base Peak) |

Interpretation and Experimental Rationale: Under electron ionization, 4-Fluorophenethyl alcohol will readily form a molecular ion (M⁺˙) at m/z 140, confirming its molecular weight.[3] The most favorable fragmentation pathway for phenethyl derivatives is the benzylic cleavage of the Cα-Cβ bond. This cleavage yields a highly stable, resonance-delocalized benzyl-type cation. For 4-Fluorophenethyl alcohol, this fragmentation results in the formation of the 4-fluorobenzyl radical and the [CH₂OH]⁺ cation (m/z 31), or more favorably, the loss of a neutral CH₂OH radical to form the 4-fluorobenzyl cation, which rearranges to the exceptionally stable fluorotropylium cation at m/z 109 . This fragment is consistently the base peak in the spectrum.[3] Alcohols can also undergo dehydration, leading to a minor peak at m/z 122 ([M-18]⁺˙).[11]

Caption: Primary fragmentation pathways of 4-Fluorophenethyl alcohol in EI-MS.

Conclusion

The spectroscopic analysis of 4-Fluorophenethyl alcohol provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework and confirm the para-fluoro substitution pattern. Infrared spectroscopy rapidly verifies the presence of the key alcohol and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of the stable fluorotropylium ion. The integration of these techniques, guided by the robust protocols outlined herein, provides a self-validating system for the unambiguous identification and quality assessment of this important chemical entity.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Interpretation of IR Spectra. Retrieved from a relevant organic chemistry textbook source or equivalent online resource.

-

PubChem. (n.d.). 4-Fluorophenethyl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Cambridge Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenethyl Alcohol - Spectral Information. National Center for Biotechnology Information. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

- University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- OpenStax. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from a relevant educational source detailing spectroscopy of alcohols.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Fluorophenethyl alcohol(7589-27-7) 1H NMR spectrum [chemicalbook.com]

- 4. Alcohols | OpenOChem Learn [learn.openochem.org]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Fluorophenethyl Alcohol

Introduction

4-Fluorophenethyl alcohol (C₈H₉FO) is a fluorinated aromatic compound of significant interest in synthetic and medicinal chemistry, often serving as a key building block for more complex molecules.[1][2][3] Its structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for its characterization. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 4-fluorophenethyl alcohol, blending theoretical principles with practical, field-proven experimental protocols. We will dissect the spectrum signal by signal, explaining the underlying quantum mechanical phenomena—chemical shift, spin-spin coupling, and integration—that give rise to the observed data. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of NMR spectroscopy for the structural elucidation of fluorinated organic compounds.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the 4-fluorophenethyl alcohol molecule. Due to the plane of symmetry bisecting the C1-C4 axis of the benzene ring, the molecule contains five chemically distinct sets of protons.

Caption: Molecular structure of 4-Fluorophenethyl alcohol with distinct proton environments labeled A through E.

-

Protons A (H-2, H-6): Two aromatic protons meta to the fluorine atom.

-

Protons B (H-3, H-5): Two aromatic protons ortho to the fluorine atom.

-

Protons C (Ar-CH₂-): Two benzylic methylene protons.

-

Protons D (-CH₂-O): Two methylene protons adjacent to the hydroxyl group.

-

Proton E (-OH): One hydroxyl proton.

¹H NMR Spectral Analysis: A Signal-by-Signal Interpretation

The ¹H NMR spectrum of 4-fluorophenethyl alcohol is a composite of signals arising from these five proton environments. The presence of the spin-active ¹⁹F nucleus (I = 1/2, 100% natural abundance) introduces additional complexity through heteronuclear coupling, providing a rich source of structural information.[4][5]

The Aromatic Region (~6.9-7.2 ppm)

The aromatic protons give rise to a complex signal pattern characteristic of a para-disubstituted benzene ring containing a fluorine atom. This pattern is technically an AA'BB'X system (where X is the ¹⁹F nucleus), but it often appears as two distinct multiplets.

-

Protons B (H-3, H-5): These protons, ortho to the fluorine, are expected to appear further upfield (lower ppm). The signal is split by the adjacent meta protons (H-2, H-6) with a typical ortho coupling constant (³JHH) of ~8-9 Hz. Crucially, these protons also couple to the fluorine atom (³JHF), which typically has a value of ~8-10 Hz. The combination of these couplings results in a "triplet" or, more accurately, a doublet of doublets that may overlap to appear as a triplet. The signal integrates to 2H.

-

Protons A (H-2, H-6): These protons, meta to the fluorine, appear further downfield. They are split by the adjacent ortho protons (H-3, H-5) with the same ³JHH of ~8-9 Hz. They also exhibit a weaker, long-range coupling to the fluorine atom (⁴JHF), typically around 4-6 Hz. This results in a complex multiplet, often appearing as a triplet or a doublet of doublets, integrating to 2H.

The Aliphatic Region (~2.8-3.8 ppm)

The ethyl chain protons give rise to two distinct triplets, a classic signature of an ethyl group.

-

Protons D (-CH₂-O): Located at approximately 3.80 ppm.[6] These protons are deshielded by the adjacent electronegative oxygen atom, causing them to appear at a higher chemical shift. They are coupled to the two benzylic protons (Protons C), resulting in a triplet (³JHH ≈ 7 Hz). This signal integrates to 2H.

-

Protons C (Ar-CH₂-): Found at approximately 2.82 ppm.[6] These protons are deshielded by the aromatic ring. They are coupled to the two adjacent methylene protons (Protons D), also resulting in a triplet (³JHH ≈ 7 Hz). This signal integrates to 2H.

The Hydroxyl Proton (~1.8 ppm)

-

Proton E (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet due to rapid chemical exchange.[6] In the presence of D₂O, this proton will exchange with deuterium, causing the signal to disappear from the spectrum—a definitive method for its assignment. This signal integrates to 1H.

Data Summary

The following table summarizes the expected ¹H NMR spectral data for 4-fluorophenethyl alcohol, based on literature values.[6]

| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| A (H-2, H-6) | ~7.16 | 2H | Triplet (or dd) | ³JHH ≈ 8.5 Hz, ⁴JHF ≈ 5.5 Hz |

| B (H-3, H-5) | ~6.99 | 2H | Triplet (or dd) | ³JHH ≈ 8.5 Hz, ³JHF ≈ 8.5 Hz |

| C (Ar-CH₂) | ~2.82 | 2H | Triplet | ³JHH ≈ 7.0 Hz |

| D (-CH₂-O) | ~3.80 | 2H | Triplet | ³JHH ≈ 7.0 Hz |

| E (-OH) | ~1.80 (variable) | 1H | Singlet (broad) | N/A |

Visualizing Spin-Spin Coupling

The splitting patterns observed in the spectrum are a direct consequence of spin-spin coupling between neighboring nuclei. The following diagram illustrates the primary coupling interactions in 4-fluorophenethyl alcohol.

Caption: Key ³J and ⁴J spin-spin coupling interactions in 4-fluorophenethyl alcohol.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Acquiring a high-fidelity spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters. The causality behind these choices is critical for obtaining reliable and reproducible data.

I. Sample Preparation

-

Analyte Quantity: Weigh approximately 5-25 mg of 4-fluorophenethyl alcohol.[7] This concentration is optimal for achieving a high signal-to-noise ratio (S/N) in a reasonable number of scans on modern spectrometers.

-

Solvent Selection: Use approximately 0.6-0.75 mL of a deuterated solvent.[8] Chloroform-d (CDCl₃) is a common and effective choice for this compound. The deuterium nucleus (²H) resonates at a different frequency from protons, making the solvent "invisible" in the ¹H spectrum and preventing the analyte signals from being overwhelmed.[9] The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) serves as a convenient secondary chemical shift reference.[10]

-

Internal Standard: For precise chemical shift calibration, add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Homogenization and Filtration: Ensure the sample is fully dissolved. To prevent distortion of the magnetic field homogeneity, which can lead to broad lines and poor resolution, the solution must be free of solid particles. Filter the sample through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[7]

-

Labeling: Clearly label the NMR tube with the sample identity.

II. Spectrometer Setup and Acquisition Parameters

The following parameters are recommended for a standard, semi-quantitative ¹H spectrum on a 400-600 MHz spectrometer.

Caption: Standardized workflow for ¹H NMR spectrum acquisition and processing.

-

Pulse Program: A zg30 pulse program is recommended for routine analysis.[11] Using a 30-degree pulse angle instead of a 90-degree pulse allows for a shorter relaxation delay (D1) while maintaining good quantitative reliability for most signals, thus shortening the total experiment time.[11][12]

-

Acquisition Time (AQ): Set to 3-4 seconds. This duration is sufficient to capture the decay of the Free Induction Decay (FID) signal for small molecules, ensuring good digital resolution in the resulting spectrum.[11][12][13]

-

Relaxation Delay (D1): A delay of 1.5-2 seconds is generally adequate when using a 30-degree pulse.[11] This delay allows for partial T₁ relaxation of the protons between scans, which is crucial for obtaining reasonably accurate signal integrations. For fully quantitative results, D1 should be at least 5 times the longest T₁ of the signals of interest.[14]

-

Number of Scans (NS): Set to 8 or 16 scans. Signal averaging improves the S/N ratio by the square root of the number of scans. Co-adding a minimum of 8 scans helps to reduce spectral artifacts.[12][13]

-

Receiver Gain (RG): The receiver gain should be set automatically by the spectrometer (rga command). This optimizes the digital representation of the FID without causing clipping, which would invalidate intensity information.[13][15]

-

Spectral Width (SW): A standard spectral width of 12-16 ppm is sufficient to encompass all proton signals in most organic molecules.[11]

Conclusion

References

- NMR Sample Preparation. (n.d.). University of California, Riverside.

- Sadek, M. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. In The Essential Guide to NMR (pp. 123-154). Royal Society of Chemistry.

- 4-Fluorophenethyl alcohol(7589-27-7) ¹H NMR spectrum. (n.d.). ChemicalBook.

- Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.

- 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.

- NMR Sample Preparation. (n.d.). ETH Zurich.

- Optimized Default 1H Parameters. (2020, April 13). University of Wisconsin-Madison, Chemistry Department.

- Basic NMR Concepts. (n.d.). Boston University.

- Sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin.

- 4-Fluorophenethyl Alcohol (CID 82068). (n.d.). PubChem.

- 4-FLUOROPHENETHYL ALCOHOL. (n.d.). FDA Global Substance Registration System.

- The Acquisition Parameters. (n.d.). University of California, Santa Barbara.

- How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts.

- Moser, A. (2008, April 22). How do I know if my unknown contains a fluorine atom(s)? ACD/Labs.

- 4-Fluorophenethyl alcohol 97%. (n.d.). Sigma-Aldrich.

- Gerig, J. T. (2002). An Overview of Fluorine NMR. In Methods in Enzymology (Vol. 338, pp. 3-27). Academic Press.

- 4-Fluorophenethyl alcohol | 7589-27-7. (2025, January 27). ChemicalBook.

- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4023-4033.

- Fluorine NMR. (n.d.). University of Washington.

- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.

- NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Updated by Fulmer, G. R., et al. (2010). Organometallics, 29(9), 2176-2179.

- 4-Fluorophenethyl alcohol 97%. (n.d.). Sigma-Aldrich.

Sources

- 1. 对氟苯乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Fluorophenethyl alcohol | 7589-27-7 [chemicalbook.com]

- 3. 4-Fluorophenethyl alcohol 97 7589-27-7 [sigmaaldrich.com]

- 4. biophysics.org [biophysics.org]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. 4-Fluorophenethyl alcohol(7589-27-7) 1H NMR spectrum [chemicalbook.com]

- 7. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 8. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. sites.bu.edu [sites.bu.edu]

- 15. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

Mass Spectrometry of 4-Fluorophenethyl Alcohol: A Technical Guide for Drug Development Professionals

Introduction: The Analytical Significance of 4-Fluorophenethyl Alcohol

4-Fluorophenethyl alcohol (C8H9FO, molar mass: 140.15 g/mol ) is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Its structural integrity and purity are paramount to the safety and efficacy of the final products. Mass spectrometry serves as an indispensable tool for the structural elucidation and quality control of this important synthetic intermediate. This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of 4-Fluorophenethyl alcohol, with a focus on electron ionization (EI) and electrospray ionization (ESI) techniques. We will delve into the characteristic fragmentation patterns, offering insights into the underlying chemical principles that govern its ionization and subsequent dissociation in the gas phase. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of fluorinated aromatic compounds.

Electron Ionization Mass Spectrometry (EI-MS): Unraveling the Fragmentation Cascade

Electron ionization is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This results in a characteristic mass spectrum that serves as a molecular fingerprint.

Experimental Protocol: Acquiring the EI Mass Spectrum of 4-Fluorophenethyl Alcohol

-

Sample Preparation: Prepare a dilute solution of 4-Fluorophenethyl alcohol in a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a suitable temperature (e.g., 70 °C) and ramp up to a final temperature (e.g., 250 °C) to ensure proper elution and separation.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 30 to 200.

-

Analysis of the EI Mass Spectrum

The EI mass spectrum of 4-Fluorophenethyl alcohol exhibits a series of characteristic fragment ions. The molecular ion peak (M+) is observed at m/z 140, confirming the molecular weight of the compound.[4][5] The base peak, which is the most intense peak in the spectrum, appears at m/z 109.

Key Fragment Ions and Their Interpretation

| m/z | Proposed Ion Structure | Relative Intensity (%) |

| 140 | [C8H9FO]+• (Molecular Ion) | 23.4 |

| 110 | [C7H7F]+• | 28.0 |

| 109 | [C7H6F]+ | 100.0 |

| 83 | [C6H5F]+• | 12.7 |

Table 1: Prominent ions in the electron ionization mass spectrum of 4-Fluorophenethyl alcohol. Data sourced from ChemicalBook.[4]

Proposed Fragmentation Pathways

The fragmentation of 4-Fluorophenethyl alcohol under EI conditions is primarily driven by the stability of the resulting carbocations and radical species. The presence of the aromatic ring and the fluorine atom significantly influences the fragmentation pathways.

A primary fragmentation event is the benzylic cleavage, which involves the breaking of the C-C bond between the alpha and beta carbons of the ethyl side chain. This is a common fragmentation pathway for alkyl-substituted aromatic compounds.

Caption: Benzylic cleavage leading to the base peak at m/z 109.

Another significant fragmentation involves the loss of water (H2O) from the molecular ion, a characteristic fragmentation for alcohols.[6] However, in the case of 4-Fluorophenethyl alcohol, the dominant pathway appears to be the formation of the fluorotropylium ion.

The ion at m/z 109, the base peak, is attributed to the highly stable fluorotropylium cation, formed through rearrangement of the initial benzylic cation. The peak at m/z 110 likely corresponds to the loss of a formaldehyde (CH2O) neutral molecule from the molecular ion. The ion at m/z 83 can be rationalized by the loss of a neutral ethene molecule from the ion at m/z 109.

Electrospray Ionization Mass Spectrometry (ESI-MS): A Softer Approach

Electrospray ionization is a "soft" ionization technique that typically results in minimal fragmentation, providing clear information about the molecular weight of the analyte.[3] It is particularly well-suited for polar and thermally labile molecules.

Experimental Protocol: Acquiring the ESI Mass Spectrum of 4-Fluorophenethyl Alcohol

-

Sample Preparation: Prepare a dilute solution of 4-Fluorophenethyl alcohol in a solvent mixture compatible with ESI, such as methanol or acetonitrile with a small percentage of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Instrumentation: Utilize a liquid chromatograph coupled to a mass spectrometer (LC-MS) equipped with an electrospray ionization source.

-

LC Conditions:

-

Mobile Phase: A gradient of water and acetonitrile/methanol (both with 0.1% formic acid for positive mode).

-

Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).

-

Column: A suitable reversed-phase column (e.g., C18).

-

-

MS Conditions:

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: Optimized for the analyte (typically 3-5 kV).

-

Nebulizing Gas: Nitrogen at an optimized pressure.

-

Drying Gas: Nitrogen at an optimized temperature and flow rate.

-

Mass Range: Scan a range that includes the expected protonated or deprotonated molecule (e.g., m/z 100-200).

-

Expected ESI Mass Spectrum

In positive ion mode, 4-Fluorophenethyl alcohol is expected to be readily protonated to form the [M+H]+ ion at m/z 141. Depending on the source conditions, adducts with sodium ([M+Na]+ at m/z 163) or potassium ([M+K]+ at m/z 179) may also be observed.

In negative ion mode, deprotonation of the hydroxyl group would yield the [M-H]- ion at m/z 139. The choice between positive and negative ion mode will depend on the specific analytical requirements and the nature of the sample matrix.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To gain further structural information, tandem mass spectrometry (MS/MS) can be performed on the precursor ion (e.g., [M+H]+). Collision-induced dissociation (CID) of the protonated molecule would likely lead to the loss of a neutral water molecule, resulting in a prominent product ion at m/z 123.

Caption: Proposed ESI-MS/MS fragmentation of the protonated molecule.

Conclusion: A Multi-faceted Analytical Approach

The mass spectrometric analysis of 4-Fluorophenethyl alcohol provides a wealth of structural information crucial for its role in drug development and other chemical industries. Electron ionization offers a detailed fragmentation pattern that serves as a robust identifier, with the fluorotropylium ion at m/z 109 being a key diagnostic peak. Electrospray ionization, in contrast, provides a clear determination of the molecular weight with minimal fragmentation. The complementary nature of these two techniques, especially when coupled with tandem mass spectrometry, allows for the unambiguous identification and structural confirmation of 4-Fluorophenethyl alcohol, ensuring the quality and integrity of this vital chemical intermediate.

References

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenethyl Alcohol. Retrieved from [Link]

-

LibreTexts. (2021). 2.1: Mass Analyzers. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluorobenzyl alcohol. Retrieved from [Link]

-

Journal of Mass Spectrometry. (2025). EI-MS fragmentation pathways of 3-FMC and 4-FMC. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-FLUOROPHENETHYL ALCOHOL. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

NIST. (n.d.). Benzeneethanol, 4-fluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Journal of Research of the National Bureau of Standards. (1950). Mass spectra of fluorocarbons. Retrieved from [Link]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. 4-Fluorophenethyl alcohol | 7589-27-7 [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Fluorophenethyl alcohol(7589-27-7) MS [m.chemicalbook.com]

- 5. Benzeneethanol, 4-fluoro- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

A-Z of the FT-IR Spectrum of 4-Fluorophenethyl Alcohol: A Comprehensive Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluorophenethyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles, experimental protocols, and spectral interpretation of this compound, grounded in established scientific literature.

Introduction: The Role of FT-IR in Characterizing 4-Fluorophenethyl Alcohol

4-Fluorophenethyl alcohol (C₈H₉FO) is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its purity and structural integrity are paramount for ensuring the desired outcome and safety of subsequent reactions and final products. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such molecules. By probing the vibrational modes of a molecule's constituent bonds, FT-IR provides a unique "fingerprint" that can confirm its identity and the presence of key functional groups.[3] This guide will delve into the theoretical underpinnings of FT-IR, provide a robust experimental protocol, and offer a detailed interpretation of the characteristic absorption bands in the spectrum of 4-Fluorophenethyl alcohol.

Theoretical Framework: Understanding the Vibrational Language of Molecules

FT-IR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[3] These vibrations can be categorized into two main types: stretching (a change in bond length) and bending (a change in bond angle).[4][5] The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the bond between them.[6]

For 4-Fluorophenethyl alcohol, we can anticipate several key vibrational modes based on its structure:

-

O-H Stretching: The hydroxyl group (-OH) will exhibit a characteristic stretching vibration. The position and shape of this band are highly sensitive to hydrogen bonding.[6][7]

-

C-H Stretching: The molecule contains both aromatic (sp²) and aliphatic (sp³) C-H bonds, which will absorb in distinct regions of the spectrum.[8][9]

-

C=C Stretching: The carbon-carbon double bonds within the aromatic ring will produce a series of characteristic stretching vibrations.[8]

-

C-O Stretching: The carbon-oxygen single bond of the primary alcohol will have a distinct stretching absorption.[10]

-

C-F Stretching: The carbon-fluorine bond will also have a characteristic stretching frequency.

-

Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly useful for determining the substitution pattern on the benzene ring.[11]

-

Aliphatic C-H Bending: The methylene (-CH₂-) groups will display bending vibrations, often referred to as scissoring and rocking modes.[12][13]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Obtaining a reliable FT-IR spectrum requires careful sample preparation and instrument operation. The following protocol outlines a standard procedure for analyzing a liquid sample like 4-Fluorophenethyl alcohol.

Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.

-

Background Spectrum Acquisition: A background spectrum must be collected to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts. This is typically done with an empty sample compartment.

-

Sample Preparation (Neat Liquid):

-

Place a small drop of 4-Fluorophenethyl alcohol onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Sample Spectrum Acquisition:

-

Place the prepared salt plate assembly into the sample holder of the spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow Diagram

Sources

- 1. 对氟苯乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Fluorophenethyl alcohol | 7589-27-7 [chemicalbook.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. Infrared Spectroscopy and Modes of Vibrations [wwwchem.uwimona.edu.jm]

- 5. web.williams.edu [web.williams.edu]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

A Senior Application Scientist's Guide to the Biological Activity of Fluorinated Phenethyl Alcohols